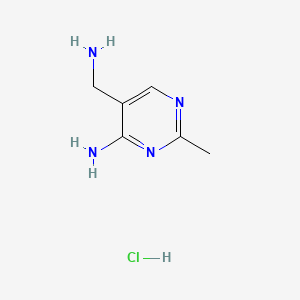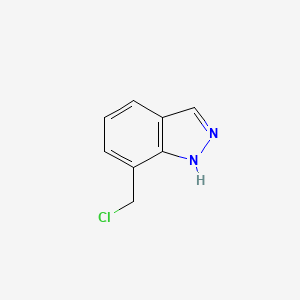![molecular formula C32H14BF24NaO B592089 Tetrakis[3,5-bis(trifluormethyl)phenyl]borat-Hydrat CAS No. 455330-37-7](/img/structure/B592089.png)
Tetrakis[3,5-bis(trifluormethyl)phenyl]borat-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate is a highly lipophilic compound known for its stability and resistance to degradation by various oxidants. It is widely used in chemical synthesis as a source of the [BArF] counterion and has applications in catalysis and polymerization reactions .
Wissenschaftliche Forschungsanwendungen
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
It is also used in the preparation of polyketones .
Mode of Action
The compound is an anion with four fluorinated aryl groups distributed tetrahedrally about a central boron atom . It is known to interact only weakly with cations, a useful property when studying highly electrophilic cations . In coordination chemistry, it is unlikely to bind directly to the metal centre of a complex .
Biochemical Pathways
The compound is used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .
Pharmacokinetics
It is known that salts of this anion are stable as solids and in both aqueous and non-aqueous solutions .
Result of Action
The compound’s action results in the formation of polyketones when used in catalytic systems . It also facilitates the synthesis of other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable in both aqueous and non-aqueous solutions . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . Another method involves a magnesium-bromine exchange reaction in the absence of metallic magnesium .
Industrial Production Methods
The industrial production of this compound typically involves the use of boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate undergoes various types of reactions, including:
Oxidation: Resistant to degradation by oxidants.
Substitution: Acts as a precursor to synthesize other tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide . The reactions are typically carried out under controlled conditions to ensure high efficiency and yield.
Major Products Formed
The major products formed from reactions involving sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate include various tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium tetraphenylborate
- Potassium tetrakis(4-chlorophenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Uniqueness
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate is unique due to its high lipophilicity and resistance to degradation by oxidants. It is also highly soluble and stable, making it a valuable reagent in various chemical synthesis applications .
Eigenschaften
IUPAC Name |
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYENOITDMKQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14BF24NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/new.no-structure.jpg)
